2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium 2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium SM(D18:1/18:0), also known as sphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. SM(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:0) has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and breast milk. Within the cell, SM(D18:1/18:0) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:0) participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, SM(D18:1/18:0) and water can be converted into ceramide (D18:1/18:0) and phosphorylcholine; which is catalyzed by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase family member 7. In humans, SM(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. SM(D18:1/18:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.
Brand Name: Vulcanchem
CAS No.: 85187-10-6
VCID: VC0164518
InChI: InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C41H84N2O8P+
Molecular Weight: 732.1 g/mol

2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium

CAS No.: 85187-10-6

Reference Standards

VCID: VC0164518

Molecular Formula: C41H84N2O8P+

Molecular Weight: 732.1 g/mol

2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium - 85187-10-6

CAS No. 85187-10-6
Product Name 2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium
Molecular Formula C41H84N2O8P+
Molecular Weight 732.1 g/mol
IUPAC Name 2-[hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium
Standard InChI InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1
Standard InChIKey FNTDHZPGGKYWES-UPGBQNGXSA-O
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description SM(D18:1/18:0), also known as sphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. SM(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:0) has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and breast milk. Within the cell, SM(D18:1/18:0) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:0) participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, SM(D18:1/18:0) and water can be converted into ceramide (D18:1/18:0) and phosphorylcholine; which is catalyzed by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase family member 7. In humans, SM(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. SM(D18:1/18:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.
Synonyms SPM; Ceramide-1-phosphorylcholine
Reference 1. R. N. Kolesnick, A. Haimovitz-Friedman, Z. Fuks, Biochem Cell Biol., Vol. 72(11-12) pp. 471-474, 19942. M. Schmuth, et al., J Invest Dermatol., Vol. 115(3) pp. 459-466, 20003. C. St Clair et al., Am J Perinatol., Vol. 25(8) pp. 473-480, 2008, 4. J. Kilkus et al., J Neurochem. Vol. 106(4) pp. 1745-1757, 20085. N. Duan RD., J Lipid Res., Vol. 47(1) pp. 154-171, 2006
PubChem Compound 5283588
Last Modified Nov 11 2021
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